An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine
An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Chloro-5-fluoro-2-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles its fundamental molecular characteristics. In the absence of specific experimental protocols and biological data, this guide presents general methodologies for the synthesis, purification, and analysis of similar substituted pyridines, offering a foundational framework for researchers. Furthermore, it explores the potential biological relevance of substituted pyridines in drug discovery, providing context for future investigations into this specific molecule.
Core Chemical Properties
3-Chloro-5-fluoro-2-methoxypyridine is a pyridine derivative with chloro, fluoro, and methoxy substitutions. These functional groups are expected to influence its reactivity, polarity, and potential biological activity.
Physical and Chemical Data
Quantitative data for 3-Chloro-5-fluoro-2-methoxypyridine is not extensively available. The following table summarizes the core known properties.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO | Appretech Scientific Limited[1] |
| Molecular Weight | 161.56 g/mol | Appretech Scientific Limited[1] |
| CAS Number | 1214377-00-0 | Appretech Scientific Limited[1] |
| Purity | ≥ 98% (commercially available) | Appretech Scientific Limited[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-fluoro-2-methoxypyridine is not readily found in the searched literature, a general understanding of the synthesis of substituted pyridines can be applied. The synthesis of related compounds often involves multi-step processes starting from commercially available pyridine precursors.
General Synthetic Approach
The synthesis of polysubstituted pyridines can be complex and often requires strategic introduction of functional groups. A plausible synthetic workflow for a compound like 3-Chloro-5-fluoro-2-methoxypyridine might involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 3-Chloro-5-fluoro-2-methoxypyridine.
Potential Reactivity
The reactivity of 3-Chloro-5-fluoro-2-methoxypyridine is dictated by its functional groups:
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Pyridine Ring: The nitrogen atom imparts basic properties and can be protonated or alkylated. The aromatic ring can undergo nucleophilic aromatic substitution, with the positions of the electron-withdrawing halogen atoms influencing the regioselectivity.
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Chloro and Fluoro Groups: These halogens are good leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.
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Methoxy Group: The methoxy group is an electron-donating group and can influence the electron density of the pyridine ring. It can potentially be cleaved to yield the corresponding hydroxypyridine.
Experimental Protocols
Detailed experimental protocols for 3-Chloro-5-fluoro-2-methoxypyridine are not available in the searched results. However, the following sections outline general methodologies commonly used for the synthesis, purification, and characterization of similar heterocyclic compounds.
General Synthesis of a Substituted Pyridine (Hypothetical)
This protocol is a generalized representation and would require optimization for the specific synthesis of 3-Chloro-5-fluoro-2-methoxypyridine.
Materials:
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Appropriate pyridine precursor
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Chlorinating agent (e.g., N-chlorosuccinimide)
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Fluorinating agent (e.g., Selectfluor)
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Methoxylating agent (e.g., sodium methoxide)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Reagents for work-up (e.g., saturated sodium bicarbonate, brine)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: A solution of the starting pyridine precursor is prepared in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: The halogenating and/or methoxylating reagents are added portion-wise or via a syringe pump at a controlled temperature (e.g., 0 °C or room temperature).
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is quenched with an appropriate aqueous solution (e.g., water or saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
General Purification and Analysis Workflow
The following diagram illustrates a typical workflow for the purification and analysis of a synthesized organic compound.
Caption: General workflow for purification and analysis of a synthesized chemical compound.
Spectroscopic Data (Predicted)
Specific spectroscopic data for 3-Chloro-5-fluoro-2-methoxypyridine is not available. The following are predicted spectral characteristics based on its structure.
¹H NMR
The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. A singlet corresponding to the three protons of the methoxy group would also be present.
¹³C NMR
The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (Cl, F, OCH₃, and the ring nitrogen).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.56 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy group or the halogen atoms.
Potential Applications in Drug Development
Substituted pyridines are a common scaffold in many biologically active compounds and approved drugs. Their ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a bioisosteric replacement for a phenyl ring makes them valuable in medicinal chemistry.
Role of Halogen and Methoxy Substituents
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Halogens (Cl, F): The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often used to block metabolic sites and improve pharmacokinetic properties.
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Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a route for drug metabolism, potentially leading to active metabolites.
Potential Signaling Pathway Involvement (Hypothetical)
Given that substituted pyridines are present in a wide range of drugs, 3-Chloro-5-fluoro-2-methoxypyridine could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a generic kinase, a common target for pyridine-containing drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
3-Chloro-5-fluoro-2-methoxypyridine is a chemical entity with potential for further exploration in research and development, particularly in the fields of medicinal and materials chemistry. While there is a notable absence of detailed experimental data in the public domain, this guide provides a foundational understanding of its core properties based on available information and knowledge of related compounds. The general experimental workflows and contextual information on the role of substituted pyridines in drug discovery are intended to serve as a valuable resource for researchers initiating studies on this and similar molecules. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound.
